molecular formula C40H47FN2O6 B13897593 (6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester

(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester

Cat. No.: B13897593
M. Wt: 670.8 g/mol
InChI Key: OZJAGODXZFIYDA-UHFFFAOYSA-N
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Description

The compound (6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a fluorophenyl group, a hydroxyphenylcarbamoyl group, and a dioxane ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester: stands out due to its complex structure, which combines multiple functional groups, making it highly versatile in various chemical reactions and applications. Its unique combination of fluorophenyl, hydroxyphenylcarbamoyl, and dioxane groups provides distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

tert-butyl 2-[6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJAGODXZFIYDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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